8-Methyl-N-vanillyl-6-nonenamide, also known as capsaicin, is a naturally occurring alkaloid. [] It is the primary pungent compound found in chili peppers (Capsicum genus), responsible for their characteristic spicy flavor. [, , , , , ] This colorless, odorless, hydrophobic compound exists in crystalline to waxy forms. [] Capsaicin plays a significant role in plant defense mechanisms, likely as a deterrent against herbivores. [, ] Its ability to interact with various biological systems, particularly the nervous system, makes it a subject of extensive scientific research. [, , , , ]
Zucapsaicin is classified as a small molecule and is recognized as a topical analgesic. It is a synthetic cis isomer of capsaicin, which is naturally derived from chili peppers. Zucapsaicin has been developed for therapeutic use in managing pain associated with conditions such as osteoarthritis and neuropathic pain. Its chemical formula is , with a molecular weight of approximately 305.418 g/mol .
The synthesis of zucapsaicin involves several key steps. A notable method includes:
Zucapsaicin's molecular structure features several important characteristics:
The compound has a defined bond stereocenter count of 1, indicating some degree of stereochemistry that may influence its biological activity .
Zucapsaicin participates in various chemical reactions:
Common reagents in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Zucapsaicin functions primarily as an agonist at the transient receptor potential cation channel subfamily V member 1 (TRPV1). The mechanism involves:
This dual action—initial excitation followed by desensitization—underpins zucapsaicin's effectiveness in pain management.
The physical and chemical properties of zucapsaicin are crucial for its application:
Property Name | Property Value |
---|---|
Molecular Weight | 305.418 g/mol |
XLogP3-AA | 3.6 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 9 |
Topological Polar Surface Area | 58.6 Ų |
Formal Charge | 0 |
Complexity | 341 |
Zucapsaicin exhibits low systemic absorption (approximately 0.075%) when applied topically, allowing it to exert localized effects while minimizing systemic side effects .
Zucapsaicin has several scientific applications:
Zucapsaicin, chemically designated as (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide, emerged from systematic efforts to optimize the therapeutic profile of capsaicinoids. Initial research focused on synthesizing capsaicin analogues to mitigate the pungency and irritation associated with natural trans-capsaicin while retaining analgesic efficacy. The compound was first synthesized in the late 20th century through stereoselective isomerization of capsaicin, yielding its cis-isomer. Winston Pharmaceuticals spearheaded its development, branding it as Civanex or Civamide for clinical use [1] [7]. The drug’s journey from laboratory discovery to therapeutic application culminated in Health Canada’s approval in 2010 for osteoarthritis-related pain, marking a significant milestone in targeting neuropathic pathways [1] [2]. Preclinical studies in the 1990s–2000s demonstrated its unique desensitization effects on sensory neurons, laying the foundation for human trials [3] [9].
Zucapsaicin (molecular formula: C₁₈H₂₇NO₃; molecular weight: 305.418 g/mol) shares identical atomic constituents with capsaicin but differs in its geometric configuration. The cis (Z) orientation around the 6–7 double bond of the fatty acyl chain (Figure 1) confers distinct physicochemical and pharmacological properties [1] [5].
Table 1: Comparative Structural Properties of Capsaicin and Zucapsaicin
Property | Capsaicin (trans-Isomer) | Zucapsaicin (cis-Isomer) |
---|---|---|
IUPAC Name | (E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide |
Double Bond Configuration | trans (E) | cis (Z) |
Melting Point | 65–70°C | 71.5–74.5°C |
XLogP3 | 3.5 | 3.6 |
Topological Polar Surface Area | 58.6 Ų | 58.6 Ų |
The cis-configuration reduces steric hindrance between the vanillyl head and the hydrophobic tail, enhancing molecular flexibility. This alters binding kinetics to the transient receptor potential vanilloid 1 (TRPV1) receptor, a ligand-gated ion channel pivotal in pain transduction. Zucapsaicin acts as a high-affinity TRPV1 agonist (EC₅₀: 28.2 nM in CHO cells expressing human TRPV1), triggering calcium influx and subsequent neuronal desensitization [5] [9]. Unlike capsaicin, it demonstrates slower dissociation from TRPV1, prolonging desensitization and reducing acute burning sensations—a key tolerability advantage [3] [6]. The compound’s lipophilicity (XLogP3: 3.6) facilitates dermal absorption while minimizing systemic distribution, confining effects to application sites [1] [8].
Zucapsaicin’s regulatory approvals reflect its targeted therapeutic applications, primarily in pain management:
Table 2: Global Regulatory Status of Zucapsaicin (as of 2025)
Region | Status | Approved Indications | Key Dates |
---|---|---|---|
Canada | Marketed | Osteoarthritis of the knee | Approved July 15, 2010 (brand: Zuacta) |
United States | Orphan Drug Designation | Cluster headache prevention | Phase 3 trials ongoing (intranasal) |
Orphan Drug Designation | Postherpetic neuralgia | Phase 2 completed | |
European Union | Investigational | Neuropathic pain, osteoarthritis | Phase 2 trials for dry eye syndromes |
Global | Clinical Development | Crohn’s disease, migraine | Phase 2 inactive |
Health Canada’s 2010 approval was based on Phase 3 trials demonstrating efficacy in knee osteoarthritis pain and improved joint function [1]. The United States Food and Drug Administration granted orphan drug status for cluster headache prophylaxis (intranasal formulation) and postherpetic neuralgia, though full approval remains pending pending Phase 3 results [6] [7]. The European Medicines Agency has not yet approved zucapsaicin; however, clinical trials for dry eye syndromes (Phase 2) and neuropathic pain are underway [2] [7]. Development for Crohn’s disease (oral formulation) and migraine remains inactive despite early-phase exploration [7]. This fragmented landscape underscores region-specific risk-benefit evaluations, with Canada leading in recognizing its osteoarthritis utility. Ongoing research aims to expand indications, leveraging its TRPV1-mediated mechanism [3] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7